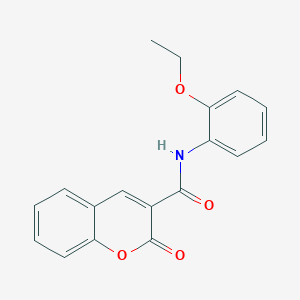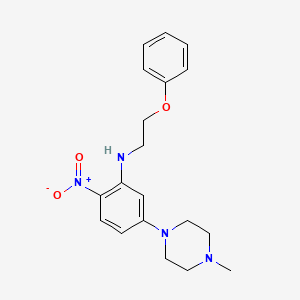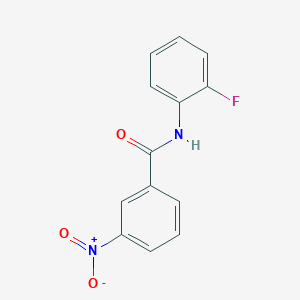![molecular formula C25H16ClF2N3O3 B11692859 4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)
4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate” is a complex organic molecule that features a benzimidazole core, a cyano group, and a difluorobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid. The next step involves the introduction of the cyano group and the methoxyphenyl group through a series of nucleophilic substitution reactions. The final step is the esterification with 2-chloro-4,5-difluorobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The methoxy group and the difluorobenzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation of the benzimidazole core can lead to the formation of benzimidazolone derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s benzimidazole core is of particular interest due to its known biological activity. It can be used in the development of new pharmaceuticals, particularly as potential anticancer or antimicrobial agents.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its ability to interact with various biological targets makes it a promising candidate for further development.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its difluorobenzoate ester group can impart desirable characteristics such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The difluorobenzoate ester can increase the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and have similar biological activities.
Cyano-substituted compounds: Compounds like cyanocobalamin (vitamin B12) also feature a cyano group and have unique biological functions.
Difluorobenzoate esters: Compounds such as diflunisal contain the difluorobenzoate ester group and are used for their anti-inflammatory properties.
Uniqueness
The uniqueness of “4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate” lies in its combination of functional groups. The presence of the benzimidazole core, cyano group, and difluorobenzoate ester in a single molecule allows for a wide range of chemical reactions and biological activities, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C25H16ClF2N3O3 |
|---|---|
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
[4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl] 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C25H16ClF2N3O3/c1-13-3-5-20-21(7-13)31-24(30-20)15(12-29)8-14-4-6-22(23(9-14)33-2)34-25(32)16-10-18(27)19(28)11-17(16)26/h3-11H,1-2H3,(H,30,31)/b15-8+ |
Clave InChI |
KQTAVPOXBGRIOJ-OVCLIPMQSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)/C#N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC(=C(C=C4Cl)F)F)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)


